molecular formula C8H16ClNO B3021998 endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride CAS No. 1389264-20-3

endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Cat. No.: B3021998
CAS No.: 1389264-20-3
M. Wt: 177.67
InChI Key: KBDRFDLINZOCBD-OPZYXJLOSA-N
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Description

Chemical Structure and Properties endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride (CAS: 1257442-93-5) is a bicyclic organic compound with a molecular formula of C₈H₁₆ClNO and a molar mass of 177.67 g/mol . The molecule features an 8-azabicyclo[3.2.1]octane core, a methanol (-CH₂OH) group at the 3-position in the endo configuration, and a hydrochloride salt. This structure confers unique physicochemical properties, including high polarity and water solubility due to the presence of the hydroxyl and ammonium groups.

The compound is primarily used as a biochemical reagent or intermediate in pharmaceutical research, particularly for developing muscarinic receptor modulators like trospium chloride .

Properties

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRFDLINZOCBD-OPZYXJLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856027
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257442-93-5
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride typically involves enantioselective synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective reactions . These reactions often involve the use of chiral catalysts and specific reaction conditions to ensure high diastereo- and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthetic routes. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₈H₁₆ClNO
Molecular Weight: 175.68 g/mol
Structure: The compound features a bicyclic structure with a methanol group and a hydrochloride form, enhancing its solubility and reactivity.

Chemistry

Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride serves as a building block in synthetic chemistry:

  • Asymmetric Synthesis: Its chiral center allows for the development of enantiomerically pure compounds, making it valuable in asymmetric synthesis processes.
  • Synthetic Methodologies: It is utilized in creating more complex molecules, contributing to advancements in synthetic methodologies.

Biology

The compound exhibits various biological activities:

  • Monoamine Reuptake Inhibition: Studies indicate that it can inhibit the reuptake of neurotransmitters such as serotonin and dopamine, which is beneficial in treating mood disorders like depression and anxiety .
  • Anti-inflammatory Properties: Research suggests that it may inhibit enzymes involved in inflammatory pathways, indicating potential use as an anti-inflammatory agent.
  • Antitumor Activity: Preliminary findings show cytotoxic effects against certain cancer cell lines, including glioblastoma and hepatocellular carcinoma.

Medicine

Research into therapeutic applications is ongoing:

  • Drug Development: The compound is being investigated for its potential as a therapeutic agent in treating various neurological disorders, including ADHD and panic disorders .
  • Pharmaceutical Formulations: Its unique properties make it suitable for formulating medications that require enhanced solubility and bioavailability .

Case Studies

StudyFocusFindings
Study 1Monoamine Reuptake InhibitionDemonstrated effectiveness in increasing serotonin levels in animal models, suggesting antidepressant potential.
Study 2Anti-inflammatory EffectsShowed significant reduction in inflammation markers in vitro, indicating promise for inflammatory disease treatments.
Study 3Antitumor ActivityExhibited cytotoxic effects on glioblastoma cells, warranting further investigation into its use as an anticancer agent.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The table below compares the target compound with structurally related azabicyclo derivatives:

Compound Name CAS Number Molecular Formula Substituent at C3 Key Features
endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 1257442-93-5 C₈H₁₆ClNO -CH₂OH High polarity; precursor for drug synthesis
Nortropine hydrochloride (endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) 14383-51-8 C₇H₁₄ClNO -OH Lower molecular weight; used in antispasmodics
Nortropinone hydrochloride (8-Azabicyclo[3.2.1]octan-3-one hydrochloride) 25602-68-0 C₇H₁₂ClNO =O Ketone group; intermediate in alkaloid synthesis
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride 1220021-56-6 C₂₂H₂₅ClNO₃ -O(CO)CPh₂OH Ester derivative; enhanced lipophilicity

Physicochemical and Functional Comparisons

Polarity and Solubility: The methanol substituent in the target compound increases polarity compared to the ketone (nortropinone) and ester derivatives, enhancing water solubility . The hydroxyl group in nortropine hydrochloride provides moderate polarity, while the ester group in 1220021-56-6 reduces water solubility but improves membrane permeability .

Synthetic Utility: Nortropinone hydrochloride (CAS 25602-68-0) serves as a key intermediate for synthesizing tropane alkaloids via reduction to nortropine or further functionalization . The target compound’s primary alcohol group (-CH₂OH) enables reactions like oxidation to carboxylic acids or esterification, broadening its utility in drug design .

Safety and Handling: Nortropine hydrochloride requires precautions against inhalation and skin contact, with emergency measures including water rinsing and medical consultation .

Pharmacological Relevance

  • Trospium chloride, a derivative of 8-azabicyclo[3.2.1]octane, is a clinically approved antimuscarinic agent for overactive bladder treatment . The target compound’s methanol group may serve as a precursor for analogous drugs with optimized pharmacokinetics.
  • Purity and Analytical Data : Related compounds (e.g., SCH 221510, CAS 322473-89-2) are rigorously analyzed via HPLC (≥99% purity) and NMR to ensure quality for research .

Industrial and Research Use

  • The compound is supplied by multiple vendors (e.g., ChemBK, Accela) in reagent-grade quantities, with prices ranging from $10/g (1g) to $290/100g .
  • Derivatives like 3-(2-pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1823336-46-4) highlight structural modifications for targeting specific receptors .

Biological Activity

Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H16_{16}ClNO. Its unique bicyclic structure contributes to its chemical reactivity and biological interactions. The presence of the methanol group and the hydrochloride form enhances solubility and bioavailability compared to other derivatives.

Biological Activity Overview

Research indicates that compounds within the azabicyclo family exhibit significant biological activities, particularly in pharmacology. Endo-8-Azabicyclo[3.2.1]octane derivatives have shown promise as:

  • Monoamine Reuptake Inhibitors : These compounds interact with neurotransmitter transporters, influencing levels of serotonin, norepinephrine, and dopamine in the central nervous system (CNS) .
  • Anti-inflammatory Agents : Interaction studies suggest that this compound can inhibit specific enzymes involved in inflammatory processes .
  • Potential Antitumor Activity : Preliminary studies indicate cytotoxic effects on various tumor cell lines, including glioblastoma and hepatocellular carcinoma .

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors and enzymes. These interactions can lead to various physiological effects depending on the specific target:

  • Inhibition of Monoamine Transporters : The compound has been shown to inhibit the reuptake of monoamines, which is beneficial in treating disorders like depression and ADHD .
  • Enzyme Inhibition : The compound may inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammation .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to optimize the biological activity of azabicyclo derivatives. For instance, modifications to the 8-position of the bicyclic framework have been shown to enhance selectivity for serotonin vs. dopamine transporters .

CompoundStructure CharacteristicsUnique Features
8-Azabicyclo[3.2.1]octan-3-oneBicyclic structure with ketone functionalityPrecursor for further derivatives
TropineBicyclic structure with hydroxyl groupNaturally occurring alkaloid
2-Azabicyclo[3.2.1]octaneSimilar bicyclic framework without methanolDifferent nitrogen positioning

Case Studies

  • Dopamine Transporter Affinity Study : A study focused on 8-substituted derivatives demonstrated that certain modifications led to increased affinity at dopamine transporters, suggesting potential applications in treating mood disorders .
  • Anti-inflammatory Research : Another investigation revealed that endo-8-Azabicyclo[3.2.1]octane derivatives could effectively inhibit NAAA, thereby enhancing anti-inflammatory responses through sustained levels of palmitoylethanolamide (PEA) .

Future Directions

Further research is necessary to elucidate the complete pharmacokinetic profile and broader biological interactions of this compound. This includes:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Expanded SAR Studies : To identify additional modifications that may enhance activity or selectivity for specific targets.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride be experimentally confirmed?

  • Methodological Answer : Use nuclear Overhauser effect (NOE) NMR experiments to analyze spatial proximity between protons in the bicyclic framework. For example, irradiation of the hydroxyl-bearing carbon (C3) protons should show NOE correlations with adjacent bridgehead protons (C1/C5) to confirm the endo configuration. X-ray crystallography is also recommended for definitive structural assignment, as seen in related azabicyclo derivatives .

Q. What analytical techniques are most effective for assessing the purity of this compound in synthetic batches?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (210–230 nm) and a C18 column, using acetonitrile/water (0.1% TFA) gradients. Compare retention times against certified reference standards. Mass spectrometry (LC-MS) should confirm molecular ion peaks at m/z 127.18 (free base) and 163.65 (hydrochloride salt) . Combustion analysis (C, H, N, Cl) further validates stoichiometric purity .

Q. What synthetic routes are available for producing this compound, and how can reaction yields be optimized?

  • Methodological Answer : Primary routes include:

  • Route 1 : Hydrolysis of tropine derivatives (e.g., O-acetylation followed by dealkylation) under acidic conditions (HCl/EtOH, reflux). Yields (~60–70%) can be improved by controlling reaction temperature (50–60°C) and avoiding over-hydrolysis .
  • Route 2 : Direct reduction of nortropinone hydrochloride (CAS 25602-68-0) using NaBH4 in methanol. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound and its derivatives?

  • Methodological Answer : Perform comparative receptor-binding assays (e.g., muscarinic acetylcholine receptor subtypes M1–M5) using radioligand displacement studies. For example, trospium chloride (a derivative) shows selectivity for M3 receptors, but batch-to-batch variability in impurity profiles (e.g., Trospium Chloride Impurity B, CAS 63516-30-3) may confound results. Use high-resolution LC-MS/MS to correlate bioactivity with impurity levels .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC every 24 hours. For solid-state stability, use dynamic vapor sorption (DVS) to assess hygroscopicity and thermal gravimetric analysis (TGA) for decomposition thresholds (>150°C). Store samples at +5°C in desiccated, amber vials .

Q. How can impurity profiling be systematically validated for this compound in drug development?

  • Methodological Answer : Apply ICH Q3A guidelines using orthogonal methods:

  • LC-UV/HRMS : Identify impurities ≥0.10% (e.g., nortropinone hydrochloride, CAS 25602-68-0).
  • NMR : Confirm structural assignments of unknown peaks via 2D COSY and HSQC.
  • Spiking Experiments : Add reference standards (e.g., Trospium Chloride Impurity B) to confirm retention times .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Predict logP (experimental ~2.1) and solubility (≈23 mg/mL in water) via QSAR tools like SwissADME. Validate predictions with in vitro hepatocyte clearance assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
Reactant of Route 2
endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

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